Product packaging for alpha-Ethyl-alpha-aminopropylpenicillin(Cat. No.:CAS No. 76741-90-7)

alpha-Ethyl-alpha-aminopropylpenicillin

Cat. No.: B1208572
CAS No.: 76741-90-7
M. Wt: 329.42 g/mol
InChI Key: PKRSLCQCJJKZFT-KHQFGBGNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

alpha-Ethyl-alpha-aminopropylpenicillin is a semi-synthetic penicillin antibiotic intended for research applications. As a member of the aminopenicillin class, its core structure features an alpha-aminopenicillanic acid base, which is fundamental to its bioactivity. This compound is believed to operate primarily through a beta-lactam-mediated mechanism of action, inhibiting the transpeptidase enzyme and thereby disrupting the synthesis of the bacterial cell wall, a well-established target for penicillins . This disruption compromises the structural integrity of the cell wall, leading to bacterial cell lysis and death. The "alpha-ethyl" side-chain is a specific structural modification that may influence its pharmacological properties, potentially altering its spectrum of activity, resistance to beta-lactamases, or pharmacokinetic profile compared to other penicillins like ampicillin . In a research setting, this compound holds value for investigating structure-activity relationships within the penicillin class, studying mechanisms of antibiotic resistance, and exploring novel strategies to combat Gram-positive and certain Gram-negative bacterial pathogens. Researchers are directed to consult the product's Certificate of Analysis for specific data on purity, solubility, and storage conditions. This product is supplied for non-human research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23N3O4S B1208572 alpha-Ethyl-alpha-aminopropylpenicillin CAS No. 76741-90-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76741-90-7

Molecular Formula

C14H23N3O4S

Molecular Weight

329.42 g/mol

IUPAC Name

(2S,5R,6R)-6-[(2-amino-2-ethylbutanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C14H23N3O4S/c1-5-14(15,6-2)12(21)16-7-9(18)17-8(11(19)20)13(3,4)22-10(7)17/h7-8,10H,5-6,15H2,1-4H3,(H,16,21)(H,19,20)/t7-,8+,10-/m1/s1

InChI Key

PKRSLCQCJJKZFT-KHQFGBGNSA-N

SMILES

CCC(CC)(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)N

Isomeric SMILES

CCC(CC)(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)N

Canonical SMILES

CCC(CC)(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)N

Other CAS No.

76741-90-7

Synonyms

alpha-ethyl alpha-aminopropylpenicillin

Origin of Product

United States

Chemical Synthesis and Derivatization of Alpha Ethyl Alpha Aminopropylpenicillin

Synthetic Pathways to the Penam (B1241934) Nucleus Precursors

The core structural component of all penicillin antibiotics is the bicyclic system known as the penam nucleus. nih.gov For the synthesis of semisynthetic derivatives like alpha-ethyl-alpha-aminopropylpenicillin, the essential starting material is 6-aminopenicillanic acid (6-APA). nih.govwikipedia.org 6-APA provides the reactive β-lactam ring, crucial for antibacterial activity, and a primary amino group at the C-6 position, which serves as the attachment point for various acyl side chains. nih.gov

The industrial production of 6-APA is a well-established biotechnological process. It is primarily derived from the enzymatic hydrolysis of naturally occurring penicillins, most commonly penicillin G (benzylpenicillin) or penicillin V (phenoxymethylpenicillin), which are produced in large quantities via fermentation by the fungus Penicillium chrysogenum. nih.govresearchgate.net This deacylation is catalyzed by the enzyme penicillin acylase (also known as penicillin amidase), which selectively cleaves the amide bond linking the acyl side chain to the 6-amino position of the penam nucleus. researchgate.net

The enzymatic hydrolysis offers a significantly milder and more efficient alternative to earlier chemical methods for producing 6-APA. nih.gov The process yields over 20,000 tons of 6-APA annually, making it a readily available and critical precursor for the synthesis of a vast array of semisynthetic penicillins. nih.govacs.org The resulting 6-APA molecule, with its free amino group, is the key intermediate for the subsequent acylation step to introduce the desired side chain. nih.govwikipedia.org

Acylation Methodologies for 6-Aminopenicillanic Acid (6-APA) Derivatives

The introduction of the alpha-ethyl-alpha-aminopropyl side chain onto the 6-APA nucleus is the pivotal step in creating the target molecule. This transformation is achieved through acylation of the 6-amino group. Both chemical and enzymatic strategies have been extensively developed for this purpose, with the choice of method impacting reaction conditions, yield, and environmental footprint. wikipedia.orgnih.govnih.gov

Chemical Acylation Routes for Side Chain Introduction

Traditional chemical acylation remains a viable method for synthesizing novel penicillin derivatives. This approach typically involves the reaction of 6-APA with an activated form of the side chain's carboxylic acid, usually an acyl chloride. To synthesize this compound, the corresponding acyl chloride, alpha-ethyl-alpha-aminopropyl acyl chloride hydrochloride, would be required.

Method Description Advantages Disadvantages
Chemical Acylation Reaction of silylated 6-APA with an acyl chloride (e.g., alpha-ethyl-alpha-aminopropyl acyl chloride) in an organic solvent. google.comWell-established for a wide range of side chains.Requires harsh conditions, organic solvents, and protection/deprotection steps. nih.govnih.gov
Enzymatic Acylation Kinetically controlled synthesis using Penicillin G Acylase (PGA) to transfer the acyl group from an activated donor (e.g., a methyl ester) to 6-APA in an aqueous medium. biotech-asia.orgresearchgate.netEnvironmentally friendly (aqueous media, mild conditions), high stereospecificity, fewer side reactions. biotech-asia.orgRequires specific enzyme recognition of the side chain; potential for competing hydrolysis reactions. nih.gov

This table provides a comparative overview of chemical and enzymatic acylation methods for penicillin synthesis.

Enzymatic Synthesis Approaches for this compound

Enzymatic synthesis provides a greener and more elegant alternative to chemical acylation. nih.gov The process is typically a kinetically controlled synthesis catalyzed by Penicillin G Acylase (PGA). biotech-asia.orgnih.gov In this approach, the enzyme transfers the alpha-ethyl-alpha-aminopropyl acyl group from an activated donor, such as a methyl or ethyl ester of the corresponding acid, directly to the 6-APA nucleus in an aqueous environment. biotech-asia.org

This method avoids the need for harsh solvents and protecting groups, proceeding under mild conditions of temperature and pH. biotech-asia.org However, the success of this route is critically dependent on the enzyme's ability to recognize and process the specific, non-natural side chain donor. The primary challenge lies in two competing hydrolytic reactions catalyzed by the same enzyme: the hydrolysis of the acyl donor and the hydrolysis of the newly synthesized penicillin product. nih.gov Optimizing reaction conditions is therefore essential to maximize the synthesis-to-hydrolysis ratio and achieve high product yields.

The efficiency of enzymatic synthesis for a novel compound like this compound is contingent on the biocatalyst. While naturally occurring Penicillin G Acylases (PGAs), particularly from Escherichia coli (EcPGA), are widely used, their substrate specificity is often narrow and tailored to natural substrates like benzylpenicillin. nih.govnih.gov The presence of substitutions at the alpha-carbon of the acyl side chain, as in the case of the alpha-ethyl-alpha-aminopropyl group, can significantly reduce the enzyme's affinity and catalytic efficiency. nih.gov

To overcome this limitation, protein engineering is employed to alter the enzyme's properties. Two main strategies are used:

Rational Design: This approach involves identifying key amino acid residues in the enzyme's active site that govern substrate binding. By analyzing the three-dimensional structure of the enzyme, specific mutations can be introduced to reshape the binding pocket to better accommodate the novel side chain. For example, replacing certain residues to mimic the binding site of other acylases has been shown to improve catalytic efficiency for non-natural substrates by orders of magnitude. nih.gov

Directed Evolution: This method involves generating large libraries of enzyme variants through random mutagenesis and screening them for improved activity towards the target substrate. This approach does not require prior knowledge of the enzyme's structure and can lead to the discovery of highly efficient and specific biocatalysts. researchgate.net

Through such engineering efforts, it is possible to develop a bespoke PGA variant with high specificity and yield for the synthesis of this compound. nih.govnih.gov

Kinetic Factors: The performance of the enzymatic reactor is governed by the kinetics of three simultaneous reactions:

Synthesis: The acylation of 6-APA with the activated side-chain donor.

Primary Hydrolysis: The hydrolysis of the acyl donor into its corresponding acid. nih.gov

Secondary Hydrolysis: The hydrolysis of the synthesized penicillin product back to 6-APA and the side-chain acid. nih.gov

To maximize the yield of this compound, reaction conditions must be optimized to favor the synthesis pathway. This includes adjusting pH, temperature, and the initial molar ratio of the acyl donor to 6-APA. biotech-asia.orgnih.gov Immobilization of the enzyme onto a solid support is a common industrial strategy that not only facilitates catalyst reuse but can also enhance stability, allowing the reaction to be run at higher temperatures, which can improve reaction rates. plos.org

Parameter Influence on Enzymatic Synthesis Example/Finding
pH Affects enzyme activity and stability, and the equilibrium of the hydrolysis reaction. plos.orgnih.govImmobilized PGA can exhibit optimal activity at a pH of 8.0 and show broader stability across a range of pH values compared to the free enzyme. plos.org
Temperature Influences reaction rates and enzyme stability. plos.orgThe optimal catalytic temperature for immobilized PGA can be 5°C higher (e.g., 50°C) than for the free enzyme. plos.org
Substrate Ratio The molar ratio of acyl donor to 6-APA affects the synthesis-to-hydrolysis (S/H) ratio. biotech-asia.orgHigh concentrations of substrates can reduce the relative water concentration, favoring synthesis over hydrolysis. biotech-asia.org
Product Removal Shifting the equilibrium by removing the product can significantly increase yield. nih.govAddition of zinc ions to complex with amoxicillin (B794) resulted in a yield of 76.5%. nih.govresearchgate.net

This table summarizes key parameters influencing the enzymatic synthesis of penicillins.

Exploration of Alternative Synthetic Routes to this compound

Beyond the conventional acylation of 6-APA, research into alternative biosynthetic pathways offers potential for more direct and efficient production of novel penicillins. One promising avenue involves bypassing the 6-APA intermediate altogether.

Enzymes such as Acyl-CoA:isopenicillin N acyltransferase (AT), found in P. chrysogenum, are responsible for the final step of natural penicillin biosynthesis. This enzyme catalyzes the exchange of the L-α-aminoadipyl side chain of the precursor isopenicillin N (IPN) for other side chains that are supplied as their coenzyme A (CoA) thioesters. nih.gov

By engineering this acyltransferase, it may be possible to create a biocatalyst that can directly convert IPN into this compound using the corresponding alpha-ethyl-alpha-aminopropyl-CoA thioester. This would represent a more streamlined biosynthetic route. Dynamic modeling of the entire penicillin biosynthesis pathway can aid in identifying bottlenecks and understanding the in vivo kinetics of these enzymes, providing a roadmap for engineering more efficient cell factories. nih.gov Such a whole-cell biocatalytic approach could potentially simplify the production process, consolidating fermentation and side-chain attachment into a single step.

Stereochemical Control and Regioselectivity in Synthesis

The synthesis of this compound presents considerable stereochemical challenges due to the presence of multiple chiral centers. The penicillin nucleus itself contains three stereocenters at positions C2, C5, and C6, with a specific (2S,5R,6R) configuration essential for biological activity. wikipedia.org The introduction of the α-ethyl-α-aminovaleric acid side chain adds a fourth chiral center at the α-carbon. Consequently, the synthesis must be highly stereocontrolled to produce the desired diastereomer.

Stereochemical Control

The primary stereochemical hurdle is controlling the configuration of the α-carbon on the acyl side chain and coupling it to the 6-APA nucleus without epimerization of the existing chiral centers. The synthesis of the α-ethyl-α-aminovaleric acid precursor itself must be enantioselective. Methods for the asymmetric synthesis of α,α-disubstituted amino acids are well-established and could be adapted for this purpose. nih.gov One common strategy involves the stereoselective alkylation of a chiral glycine (B1666218) enolate equivalent, where a chiral auxiliary directs the introduction of the ethyl and propyl groups.

Once the desired enantiomer of the side-chain amino acid is obtained, it must be coupled to the 6-APA nucleus. wikipedia.org This is typically achieved by activating the carboxylic acid of the side chain (e.g., as an acid chloride or mixed anhydride) and reacting it with the amino group of 6-APA. During this coupling, the α-amino group of the side chain must be protected (e.g., with a Boc or Cbz group) to prevent self-polymerization and other side reactions. The reaction conditions must be mild to avoid racemization of the α-carbon and epimerization of the labile C6 stereocenter of the penicillin nucleus.

Enzymatic methods, utilizing penicillin G acylase (PGA) or similar enzymes, offer a powerful alternative for achieving high stereoselectivity under mild, aqueous conditions. biotech-asia.orgbrieflands.com These enzymes are highly specific and can catalyze the coupling of an activated side-chain ester to 6-APA, often with excellent control of stereochemistry, eliminating the need for protecting groups on the α-amino function of the side chain. biotech-asia.orgnih.gov

Illustrative Data on Stereoselective Coupling Reactions

The following table presents representative data for the synthesis of aminopenicillins, illustrating typical yields and diastereomeric excess (d.e.) that might be expected in the synthesis of this compound, based on analogous reactions.

Coupling MethodSide-Chain PrecursorActivating Agent/CatalystSolventTypical Yield (%)Typical d.e. (%)
ChemicalN-Boc-D-α-ethyl-α-aminovaleric acidDicyclohexylcarbodiimide (DCC)Dichloromethane75-85>95
ChemicalN-Boc-D-α-ethyl-α-aminovaleric acidIsobutyl chloroformateAcetone/Water80-90>97
EnzymaticD-α-ethyl-α-aminovaleric acid methyl esterImmobilized Penicillin G AcylasePhosphate (B84403) Buffer (pH 7.0)60-75>99

Note: This table is illustrative and based on typical results for the synthesis of similar aminopenicillins like ampicillin. The data does not represent experimentally verified results for this compound.

Regioselectivity in Synthesis

Regioselectivity refers to the control of which functional group reacts in a molecule with multiple reactive sites. In the synthesis of this compound, the key challenge is to ensure the selective acylation of the C6 amino group of 6-aminopenicillanic acid, rather than other potentially nucleophilic sites, such as the carboxylate group at C3. nih.gov

In chemical synthesis, the high nucleophilicity of the primary amine at C6 compared to the carboxylate at C3 generally ensures a high degree of regioselectivity under standard acylation conditions. The reaction is typically performed in a non-polar organic solvent where the carboxylate exists as a salt or an ester, further reducing its nucleophilicity. brieflands.com

The table below outlines the expected regioselectivity for different synthetic approaches.

Synthetic ApproachKey Factors Controlling RegioselectivityExpected Regioselectivity (6-amino acylation)
Chemical SynthesisHigher nucleophilicity of the C6-amine vs. C3-carboxylate. Use of non-polar solvents.High (>95%)
Enzymatic SynthesisEnzyme active site specificity for the 6-amino group of 6-APA.Very High (>99%)

Note: This table is illustrative and based on established principles of penicillin synthesis.

Biochemical Mechanisms of Bacterial Resistance to Alpha Ethyl Alpha Aminopropylpenicillin

β-Lactamase-Mediated Hydrolysis of alpha-Ethyl-alpha-aminopropylpenicillin

The most prevalent mechanism of resistance to penicillins is the production of β-lactamase enzymes. These enzymes inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring, rendering the molecule ineffective. oup.comresearchgate.net The susceptibility of this compound to these enzymes is determined by the kinetics of the hydrolysis reaction, the structural fit between the antibiotic and the enzyme's active site, and the specific nature of its side chain.

For class C β-lactamases, deacylation is often the rate-limiting step in the hydrolysis of penicillins. nih.gov Studies on various penicillins reveal a wide range of susceptibility. For example, TEM-1 β-lactamase, a common class A enzyme, hydrolyzes ampicillin with kcat values reported in the range of 800–2000 s⁻¹ and KM values between 20 and 77 μM. nih.gov In contrast, penicillins with bulky side chains, such as oxacillin and methicillin (B1676495), are very poor substrates for class C β-lactamases, exhibiting significantly lower kcat values. nih.gov

The alpha-Ethyl-alpha-aminopropyl side chain of the target compound is expected to influence these parameters significantly. The bulkiness of the ethyl and propyl groups could create steric hindrance within the active site, potentially leading to a higher KM (lower affinity) and a lower kcat (slower hydrolysis) compared to simpler aminopenicillins like ampicillin.

Substrateβ-Lactamase Classkcat (s⁻¹)KM (μM)kcat/KM (M⁻¹s⁻¹)
BenzylpenicillinClass C14 - 75Low10 x 10⁶ - 75 x 10⁶
AmpicillinClass C10-100 fold lower than BenzylpenicillinLow-
AmpicillinTEM-1 (Class A)800 - 200020 - 77-
OxacillinClass C0.001 - 0.1Small-
MethicillinClass C0.001 - 0.1Small-

Data compiled from studies on various class A and class C β-lactamases. nih.govnih.gov

X-ray crystallography studies of β-lactamase-penicillin complexes reveal the molecular basis of hydrolysis. In class A enzymes, the active site features a catalytic serine (Ser70) that performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring. nih.gov This forms a transient acyl-enzyme intermediate. nih.gov Key residues, such as Tyr105, are involved in substrate recognition and binding, often through interactions with the antibiotic's side chain. nih.gov For instance, the crystal structure of the Toho-1 β-lactamase shows a pi-stacking interaction between Tyr105 and the benzyl ring of benzylpenicillin. nih.gov

The R1 side chain of penicillins is a primary determinant of their susceptibility to β-lactamase-mediated hydrolysis. nps.org.au Modifications to this side chain can profoundly alter the rate of inactivation.

Steric Hindrance: Bulky side chains can sterically hinder the antibiotic from adopting a catalytically competent conformation within the enzyme's active site. nih.gov This is a key principle behind penicillinase-resistant penicillins like methicillin. The alpha-ethyl group in this compound would contribute to this steric bulk, likely reducing its susceptibility compared to ampicillin, which has a simpler phenylglycyl side chain.

Electronic Properties: The electronic nature of the side chain can influence the reactivity of the β-lactam ring. However, steric effects are generally considered more dominant in conferring resistance to hydrolysis.

Conformational Effects: Certain side chains can force the acyl-enzyme intermediate into a conformation that is unfavorable for the subsequent deacylation step (hydrolysis of the intermediate), effectively turning a substrate into an inhibitor. nih.gov The addition of a 2-amino-4-thiazolyl methoxyimino (ATMO) group to penicillin was shown to convert it into an effective inhibitor by inducing a catalytically incompetent conformation. nih.gov The complex alpha-Ethyl-alpha-aminopropyl side chain could potentially induce similar, albeit less pronounced, conformational constraints that slow down the deacylation rate.

Therefore, the combination of increased steric bulk from the ethyl group and the length of the aminopropyl group in this compound would likely render it a poorer substrate for many common β-lactamases compared to first-generation aminopenicillins.

Alterations in Penicillin-Binding Proteins

The bactericidal action of β-lactam antibiotics stems from their ability to acylate and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. nih.gov Bacteria can develop resistance by modifying the structure of these target proteins to reduce their binding affinity for the antibiotic. nih.gov This mechanism is particularly important in bacteria like Streptococcus pneumoniae. etflin.com

Resistance to penicillins often arises from specific amino acid substitutions in the transpeptidase domains of PBPs, particularly PBP1a, PBP2b, and PBP2x in S. pneumoniae. etflin.comnih.gov These mutations, often occurring in or near conserved active site motifs, lower the acylation efficiency of the enzyme by the β-lactam. oup.com

For example, in penicillin-resistant S. pneumoniae (PRSP), a substitution of threonine to alanine or serine at position 371 (T371A/S) in PBP1a is common. nih.gov Similarly, mutations in PBP2x (e.g., T338A/P) and PBP2b (e.g., T445A) are associated with intermediate resistance levels. nih.gov High-level resistance typically requires a combination of alterations in all three PBPs. etflin.com The T446A substitution in PBP2b, for instance, is known to decrease the binding affinity for penicillin by 60%. etflin.com These modifications would be expected to similarly reduce the affinity for this compound, as the fundamental mechanism of binding to the PBP active site is shared among all penicillins.

PBP TargetCommon Amino Acid SubstitutionAssociated BacteriumImpact on Resistance
PBP1aT371A/SS. pneumoniaeContributes to high-level penicillin resistance nih.gov
PBP2xT338A/P, M339FS. pneumoniaeAssociated with intermediate resistance; M339F reduces acylation efficiency sixfold oup.comnih.gov
PBP2bT445AS. pneumoniaeAssociated with intermediate resistance nih.gov
PBP3R517H, N526KH. influenzaeReduced affinity for ampicillin wikipedia.org
PBP1S414R, T556S, N562YH. pyloriReduced binding affinity for amoxicillin (B794) asm.org

The genes encoding altered PBPs can spread throughout bacterial populations via horizontal gene transfer (HGT). wikipedia.orgnih.gov This is a primary mechanism for the rapid dissemination of antibiotic resistance. wikipedia.org The main mechanisms of HGT are:

Transformation: The uptake of naked DNA from the environment. nih.govyoutube.com

Transduction: The transfer of bacterial DNA by bacteriophages (viruses that infect bacteria). nih.govyoutube.com

Conjugation: The transfer of genetic material, often via plasmids, through direct cell-to-cell contact. nih.govyoutube.com

In streptococci, resistance often develops through the generation of "mosaic genes." researchgate.netnih.gov This occurs when a susceptible species, such as S. pneumoniae, acquires DNA fragments from the pbp genes of a naturally resistant related species, like Streptococcus mitis, through transformation. oup.comresearchgate.net Homologous recombination incorporates these foreign DNA segments into the chromosome, creating a hybrid pbp gene that codes for a low-affinity PBP. nih.gov The horizontal transfer of genes encoding altered forms of PBP1A, PBP2B, and PBP2X has been shown to distribute resistance to distinct evolutionary lineages of S. pneumoniae. bohrium.com This powerful evolutionary mechanism allows for the rapid spread of resistance to all penicillin-class antibiotics, including novel derivatives like this compound.

Efflux Pump Systems in Bacterial Resistance

Efflux pumps are transport proteins located in the cytoplasmic membrane of bacteria that actively extrude toxic substances, including antibiotics, from the cell. nih.gov This mechanism prevents the antibiotic from reaching its intracellular target at a high enough concentration to be effective. youtube.com Efflux pumps are a significant cause of multidrug resistance (MDR) in bacteria as they can often recognize and expel a wide range of structurally diverse compounds. nih.govfrontiersin.org

Bacterial efflux pumps are categorized into several families based on their structure, energy source, and substrate specificity. The main families include:

ATP-binding cassette (ABC) superfamily: These pumps utilize the energy from ATP hydrolysis to transport substrates across the cell membrane. nih.gov

Major facilitator superfamily (MFS): These are secondary transporters that use the proton motive force (the electrochemical gradient of protons) to expel drugs.

Resistance-nodulation-division (RND) family: Found primarily in Gram-negative bacteria, RND pumps are complex tripartite systems that span both the inner and outer membranes. nih.gov They are a major contributor to intrinsic and acquired resistance against many antibiotics.

Small multidrug resistance (SMR) family: These are small proteins that also function as proton-drug antiporters. nih.gov

Multidrug and toxic compound extrusion (MATE) family: These pumps utilize either a proton or sodium ion gradient to drive substrate efflux. nih.gov

In the context of penicillins, efflux pumps in Gram-negative bacteria, such as the RND-type pumps in Pseudomonas aeruginosa, can contribute to resistance by pumping the antibiotic out of the periplasm, away from its target, the penicillin-binding proteins (PBPs). infectionsinsurgery.orgnih.gov

Table 1: Major Efflux Pump Families and Their Characteristics

Efflux Pump Family Energy Source Location Common Substrates
ABC ATP Hydrolysis Gram-positive & Gram-negative Various drugs, fairly specific
MFS Proton Motive Force Gram-positive & Gram-negative Wide range of antibiotics
RND Proton Motive Force Gram-negative Broad range of antibiotics, biocides
SMR Proton Motive Force Gram-positive & Gram-negative Lipophilic cations, quaternary ammonium (B1175870) compounds

| MATE | Sodium or Proton Gradient | Gram-positive & Gram-negative | Cationic drugs, fluoroquinolones |

Structure Activity Relationship Sar Studies of Alpha Ethyl Alpha Aminopropylpenicillin and Analogues

Impact of the alpha-Ethyl-alpha-aminopropyl Side Chain on Activity

The nature of the R-group in the acyl side chain of penicillins is a critical determinant of their biological properties. The introduction of substituents on the α-carbon of the side chain can significantly modulate the antibiotic's efficacy and spectrum.

The primary mechanism of action for penicillin antibiotics is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. nih.gov The binding affinity of a penicillin molecule to PBPs is highly dependent on the three-dimensional structure of its side chain.

The alpha-Ethyl-alpha-aminopropyl side chain introduces significant steric bulk adjacent to the amide carbonyl group. This bulk is expected to influence the conformation of the side chain and its presentation to the PBP active site. The presence of two substituents on the alpha-carbon, an ethyl and an aminopropyl group, creates a sterically hindered environment. pharmacy180.com This steric shielding can be advantageous, potentially preventing hydrolysis by some β-lactamases, but it may also impact the fundamental fit of the molecule within the PBP active site.

The aminopropyl group introduces a basic nitrogen atom, which would be protonated at physiological pH. This positive charge can form favorable ionic interactions with negatively charged residues, such as aspartate or glutamate, within the PBP active site, potentially enhancing binding affinity. The introduction of a polar amino group at the α-position is a known strategy to enhance activity against Gram-negative bacteria, as it can facilitate passage through the porin channels of their outer membrane. pharmacy180.com

Table 1: Predicted PBP Binding Affinities of Penicillin Analogues

Compoundα-Carbon Substituent(s)Predicted PBP3 IC₅₀ (µM)Predicted PBP1a IC₅₀ (µM)Rationale for Predicted Affinity
Penicillin GH0.50.3Baseline affinity with no steric hindrance.
AmpicillinH, Amino0.20.1Enhanced affinity due to the α-amino group.
Methicillin (B1676495)Ortho-dimethoxyphenyl>10>10High steric hindrance reduces PBP binding.
alpha-Ethyl-alpha-aminopropylpenicillin Ethyl, Aminopropyl0.80.5A balance of steric hindrance from the ethyl group and favorable polar interactions from the aminopropyl group is expected. The bulky nature may slightly decrease the ideal fit compared to ampicillin, but the aminopropyl chain could access additional binding pockets.

Note: The data in this table is illustrative and based on established SAR principles, not on direct experimental results for this compound.

β-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. nih.gov A key strategy in designing new penicillins is to improve their stability against these enzymes. The substitution of bulky groups on the α-carbon of the side chain is a well-established method to confer β-lactamase resistance. pharmacy180.com These bulky groups act as a "steric shield," physically obstructing the approach of the β-lactamase to the β-lactam ring. youtube.com

The alpha-Ethyl-alpha-aminopropyl side chain is predicted to provide significant steric hindrance. The tetrahedral arrangement of the ethyl and aminopropyl groups around the α-carbon would create a conformational barrier that limits the access of the β-lactamase active site serine to the β-lactam carbonyl. This is analogous to the mechanism of action of penicillinase-resistant penicillins like methicillin and nafcillin, which feature bulky ortho-substituted aromatic rings. pharmacy180.com Penems with 6-alpha substituents, such as ethyl groups, have also demonstrated very high stability against hydrolysis by various β-lactamases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to correlate the physicochemical properties of molecules with their biological activities, enabling the prediction of the efficacy of new compounds.

QSAR models for PBP inhibition by penicillins typically incorporate descriptors related to steric bulk (e.g., molar refractivity), electronic properties (e.g., Hammett constants), and hydrophobicity (e.g., logP). For this compound, the key descriptors would be the combined steric volume of the ethyl and aminopropyl groups and the positive charge of the amino group. Predictive models would likely place this compound in a unique parameter space due to the combination of a non-aromatic, bulky, and charged side chain.

Computational models can predict the susceptibility of a β-lactam antibiotic to hydrolysis by β-lactamases. These models often rely on docking simulations and the calculation of interaction energies between the antibiotic and the enzyme. For this compound, a computational model would likely predict a lower rate of hydrolysis by common penicillinases compared to penicillins with smaller side chains due to the steric shield effect.

In Silico Docking and Molecular Dynamics Simulations

In silico techniques provide a powerful means to visualize and analyze the interactions between a ligand and its target protein at an atomic level.

Molecular docking simulations of this compound within the active sites of various PBPs would be crucial to understanding its binding mode. These simulations could reveal the specific hydrogen bonds, ionic interactions, and van der Waals contacts that contribute to its binding affinity. The flexibility of the aminopropyl chain would be a key variable to explore, as it could adopt multiple conformations to optimize its interactions within the binding pocket.

Molecular dynamics simulations could further elucidate the stability of the PBP-antibiotic complex over time. These simulations would also be invaluable for studying the interaction with β-lactamases, providing insights into how the bulky side chain sterically hinders the catalytic process of the enzyme.

Ligand-Protein Interactions with Target Enzymes (e.g., PBPs, MurC)

Detailed investigations into the ligand-protein interactions of this compound and its analogues with key bacterial enzymes such as Penicillin-Binding Proteins (PBPs) and MurC ligase are crucial for understanding their mechanism of action. Molecular modeling studies and experimental assays are often employed to elucidate these interactions.

The binding of penicillins to the active site of PBPs is a critical step in their antibacterial activity. This interaction typically involves the formation of a stable acyl-enzyme complex, which inactivates the enzyme and disrupts bacterial cell wall synthesis. For this compound, the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the amino acid residues within the PBP active site would dictate its binding affinity and inhibitory potency.

Similarly, MurC is an essential enzyme in the early stages of peptidoglycan biosynthesis. The interaction of this compound with MurC would likely involve competitive inhibition, where the penicillin analogue binds to the active site, preventing the natural substrate from binding. The nature and strength of these interactions are fundamental to the compound's potential antibacterial efficacy.

Interactive Data Table: Key Interacting Residues in Target Enzymes

Target EnzymeKey Interacting Residues (Hypothetical)Type of Interaction
Penicillin-Binding Protein (PBP)Serine, Lysine, TyrosineCovalent Bonding, Hydrogen Bonding
MurC LigaseAspartate, Glycine (B1666218), ArginineHydrogen Bonding, Electrostatic

Conformational Analysis of this compound in Biological Systems

The three-dimensional conformation of this compound in a biological environment significantly influences its ability to interact with target enzymes. Conformational analysis helps in understanding the preferred spatial arrangement of the molecule, which is essential for effective binding. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling are instrumental in these studies.

Design Strategies for Enhanced Potency and Resistance Overcoming

The development of new penicillin analogues with enhanced potency and the ability to overcome bacterial resistance mechanisms is a primary objective in medicinal chemistry. Structure-activity relationship (SAR) data guides the rational design of these new compounds.

Strategies for enhancing the potency of this compound could involve systematic modifications of its side chain. For instance, altering the length or branching of the ethyl and propyl groups could optimize hydrophobic interactions within the target's binding pocket. The introduction of specific functional groups could also lead to additional favorable interactions, such as hydrogen bonds, with the enzyme.

To overcome resistance, particularly from beta-lactamase enzymes, design strategies might focus on introducing moieties that sterically hinder the approach of these inactivating enzymes or that are poor substrates for them. The goal is to design a molecule that retains high affinity for the target PBPs while exhibiting reduced susceptibility to degradation by beta-lactamases.

Interactive Data Table: SAR of this compound Analogues

Analogue ModificationEffect on PBP Binding AffinityEffect on Beta-Lactamase Stability
Increased alkyl chain lengthPotentially increasedMay increase or decrease
Introduction of a polar groupMay increase or decreaseGenerally increases
Isomeric rearrangementVariableVariable

Preclinical Pharmacological and Mechanistic Investigations of Alpha Ethyl Alpha Aminopropylpenicillin

In Vitro Enzyme Inhibition Assays

In the preclinical evaluation of a new beta-lactam antibiotic such as alpha-Ethyl-alpha-aminopropylpenicillin, in vitro enzyme inhibition assays are fundamental to characterizing its activity and mechanism of action. These assays quantify the compound's ability to inhibit the enzymes essential for bacterial cell wall synthesis, namely penicillin-binding proteins (PBPs), and its stability against bacterial resistance enzymes like β-lactamases.

The inhibitory activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. A lower IC50 value indicates a more potent inhibitor. The Ki value is a more absolute measure of binding affinity, representing the dissociation constant of the enzyme-inhibitor complex.

For a novel penicillin, IC50 and Ki values would be determined against a panel of purified PBPs from various clinically relevant bacterial species. This helps to establish the compound's spectrum of activity and its primary PBP targets. Similarly, its inhibitory activity against a range of β-lactamases is crucial for predicting its effectiveness against resistant strains.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data for this compound

Target EnzymeBacterial SourceIC50 (µM)Ki (µM)
PBP1aEscherichia coliData not availableData not available
PBP2Staphylococcus aureusData not availableData not available
PBP3Pseudomonas aeruginosaData not availableData not available
TEM-1 β-lactamaseEscherichia coliData not availableData not available
KPC-2 β-lactamaseKlebsiella pneumoniaeData not availableData not available

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

Beyond direct enzyme inhibition, researchers would investigate the broader impact of this compound on the bacterial cell wall synthesis pathway. This can be achieved by using radiolabeled precursors of peptidoglycan, such as N-acetylglucosamine or D-alanine, and measuring their incorporation into the cell wall in the presence and absence of the antibiotic. A reduction in the incorporation of these precursors would confirm that the compound disrupts this essential pathway. These studies provide a more holistic view of the antibiotic's cellular mechanism of action.

In Vitro Studies on Bacterial Target Interaction

To further elucidate the molecular interactions between this compound and its targets, a series of in vitro studies focusing on binding affinity and the resulting cellular effects are conducted.

The binding affinity of the compound to specific PBPs is a key determinant of its antibacterial potency. nih.gov These studies typically utilize recombinant forms of various PBPs, which are purified and then used in binding assays. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide quantitative data on the binding kinetics and thermodynamics of the interaction between the antibiotic and its target proteins. High-affinity binding to essential PBPs is a desirable characteristic for a potent antibiotic. nih.gov

Table 2: Hypothetical Binding Affinity Data for this compound to Recombinant PBPs

Recombinant PBPBacterial SourceBinding Affinity (KD, µM)
PBP1aEscherichia coliData not available
PBP2xStreptococcus pneumoniaeData not available
PBP5Enterococcus faeciumData not available

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

Inhibition of PBPs disrupts the synthesis and maintenance of the bacterial cell wall, leading to characteristic changes in bacterial morphology and eventual cell lysis. biorxiv.org Electron microscopy (both scanning and transmission) is a powerful tool to visualize these effects. Bacteria treated with this compound would be examined for changes such as filamentation (inhibition of cell division), spheroplast formation (loss of cell wall integrity), and ultimately, cell rupture. These morphological changes can provide clues about which specific PBPs are being targeted. For instance, inhibition of PBP3 often leads to filamentation, while inhibition of PBP1a/1b can result in rapid lysis.

Metabolic Fate Studies in Preclinical Models (In Vitro and In Vivo, Non-Human)

Understanding the metabolic fate of a new drug candidate is a critical component of preclinical development. These studies assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

In vitro metabolic stability would be assessed by incubating this compound with liver microsomes or hepatocytes from different species (e.g., rat, dog, human). This provides an early indication of its susceptibility to metabolic enzymes, primarily cytochrome P450s.

In vivo studies in animal models, such as rats or dogs, would involve administering the compound and then analyzing biological samples (blood, urine, feces) over time to identify the parent compound and any metabolites. This information is crucial for understanding the drug's pharmacokinetic profile and for identifying any potentially toxic metabolites.

Identification of Metabolites and Degradation Pathways

In the preclinical evaluation of a novel penicillin derivative, such as a hypothetical "this compound," a critical step is the identification of its metabolites and degradation pathways. This is essential for understanding the compound's fate in the body and identifying any potentially active or toxic byproducts.

Typically, in vivo studies in animal models (e.g., rats, mice) and in vitro systems using liver microsomes or hepatocytes are employed. Following administration of the parent drug, biological samples such as urine, feces, and plasma are collected and analyzed using advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the primary method for separating and identifying metabolites.

For a penicillin derivative, expected metabolic transformations could include:

Hydrolysis of the β-lactam ring: This is a common degradation pathway for penicillins, leading to the formation of inactive penicilloic acids.

Oxidation: The alkyl side chains, such as the ethyl and aminopropyl groups of the hypothetical compound, could be susceptible to oxidative metabolism by cytochrome P450 enzymes in the liver. This could result in hydroxylated or carboxylated derivatives.

Conjugation: Metabolites with suitable functional groups (e.g., hydroxyl groups) may undergo conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.

The identification of these metabolites helps in constructing a comprehensive metabolic map of the drug, which is crucial for subsequent toxicological and pharmacokinetic assessments.

Enzymatic Biotransformation in Isolated Systems (e.g., Microsomes)

To investigate the specific enzymes involved in the metabolism of a new penicillin derivative, in vitro studies using isolated systems are conducted. Liver microsomes, which are rich in cytochrome P450 (CYP450) enzymes, are a standard tool for this purpose.

In these experiments, the parent drug is incubated with liver microsomes from different species (including human) in the presence of necessary cofactors (e.g., NADPH). The rate of disappearance of the parent drug and the formation of metabolites are monitored over time.

By using a panel of specific CYP450 inhibitors or recombinant human CYP450 enzymes, it is possible to identify the specific isoforms responsible for the drug's metabolism. For instance, if the metabolism is inhibited by ketoconazole, it would suggest the involvement of CYP3A4.

Understanding the enzymatic biotransformation is vital for predicting potential drug-drug interactions. If "this compound" were metabolized by a major CYP450 enzyme, co-administration with other drugs that are substrates, inhibitors, or inducers of the same enzyme could alter its therapeutic efficacy and safety profile.

Tissue Distribution in Animal Models (Focus on Biochemical Fate, not Systemic Exposure)

Studies on the tissue distribution of a novel antibiotic in animal models are performed to understand its biochemical fate and ascertain its concentration at the site of infection. Following administration of a radiolabeled version of the drug (e.g., with ¹⁴C or ³H), various tissues are collected at different time points and analyzed for radioactivity.

This allows for the determination of the extent of drug distribution into different organs and tissues, such as the lungs, kidneys, liver, muscle, and brain. For an antibiotic, achieving sufficient concentrations in target tissues is paramount for its efficacy.

The biochemical fate within these tissues is also of interest. This involves analyzing the chemical form of the drug-related material in the tissues to determine if it is present as the parent compound or as metabolites. This can provide insights into tissue-specific metabolism and potential accumulation of the drug or its metabolites, which could have toxicological implications.

In Vitro Studies on Overcoming Resistance Mechanisms

A key aspect of developing a new β-lactam antibiotic is its ability to overcome existing bacterial resistance mechanisms.

Synergy Studies with β-Lactamase Inhibitors

The production of β-lactamase enzymes is a primary mechanism of resistance to penicillin and other β-lactam antibiotics. nih.gov These enzymes inactivate the antibiotic by hydrolyzing the β-lactam ring. mdpi.com β-lactamase inhibitors, such as clavulanic acid, sulbactam, and tazobactam, can be co-administered with β-lactam antibiotics to protect them from degradation. nih.govnih.gov

Synergy studies are conducted in vitro to evaluate if the combination of a new penicillin derivative with a β-lactamase inhibitor is more effective than the antibiotic alone against β-lactamase-producing bacteria. The checkerboard method is a common technique used to determine the fractional inhibitory concentration (FIC) index, which quantifies the degree of synergy.

A synergistic interaction would demonstrate that the β-lactamase inhibitor effectively protects the new penicillin from enzymatic degradation, thereby restoring its antibacterial activity.

Activity Against Bacterial Strains with Defined Resistance Determinants

To characterize the spectrum of activity of a new antibiotic, it is tested against a panel of bacterial strains with well-defined resistance mechanisms. This panel would typically include strains with:

Different classes of β-lactamases: Including extended-spectrum β-lactamases (ESBLs), carbapenemases (like KPC and NDM), and AmpC β-lactamases.

Alterations in penicillin-binding proteins (PBPs): Mutations in PBPs can reduce the binding affinity of β-lactam antibiotics, leading to resistance.

Efflux pumps: These are membrane proteins that can actively transport the antibiotic out of the bacterial cell, reducing its intracellular concentration. mdpi.com

Porin channel mutations: In Gram-negative bacteria, reduced expression or mutations in porin channels can limit the entry of the antibiotic into the cell. nih.gov

The minimum inhibitory concentrations (MICs) of the new penicillin derivative are determined for these strains. This data provides a detailed picture of the antibiotic's ability to evade common resistance mechanisms and helps to define its potential clinical utility.

Analytical Methodologies for Alpha Ethyl Alpha Aminopropylpenicillin Characterization

Chromatographic Techniques for Purity and Identity Assessment

Chromatographic methods are fundamental in separating alpha-Ethyl-alpha-aminopropylpenicillin from impurities and related substances, thereby allowing for its accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of penicillin compounds due to its high resolution and sensitivity. For this compound, a reversed-phase HPLC method would be the standard approach. This involves a non-polar stationary phase (typically a C18 column) and a polar mobile phase.

The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. A typical mobile phase for aminopenicillins consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous buffer is carefully controlled to ensure the compound is in a suitable ionization state for optimal retention and peak shape. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of all components in a sample mixture.

Detection is commonly performed using a UV detector, as the beta-lactam ring common to all penicillins exhibits UV absorbance. The selection of the detection wavelength is crucial for sensitivity and is typically set at the absorbance maximum of the analyte. For many penicillins, this falls within the 210-230 nm range.

Table 1: Illustrative HPLC Parameters for Aminopenicillin Analysis

Parameter Typical Value/Condition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.05 M Potassium Phosphate Buffer (pH 5.0)
Mobile Phase B Acetonitrile
Gradient 5% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30 °C
Injection Volume 20 µL

Gas Chromatography (GC) is another powerful separation technique, but its application to penicillin analysis is less direct than HPLC. Penicillins, including this compound, are generally non-volatile and thermally labile. Consequently, they require a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC analysis.

A common derivatization approach involves the esterification of the carboxylic acid group. Silylation, which targets the hydroxyl and amine functional groups, is another widely used technique. Once derivatized, the compound can be analyzed on a capillary GC column, typically with a non-polar stationary phase.

Detection in GC analysis of derivatized penicillins is often achieved using a Flame Ionization Detector (FID) or, for greater sensitivity and specificity, a Mass Spectrometer (MS). GC-MS provides not only retention time data for identification but also mass spectral data for structural confirmation.

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and revealing its structural features.

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. When coupled with a chromatographic inlet such as LC or GC, it becomes a highly specific and sensitive detector.

In electrospray ionization (ESI) MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) provides further structural information through fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure. For a penicillin derivative, characteristic fragmentation pathways include the cleavage of the beta-lactam ring and the loss of side chains. The fragmentation of the alpha-Ethyl-alpha-aminopropyl side chain would yield specific product ions that can be used for identification.

Table 2: Expected Mass Spectral Data for this compound

Ion Type Expected m/z Interpretation
[M+H]⁺ Calculated MW + 1 Molecular ion
Fragment 1 [M+H - H₂O]⁺ Loss of a water molecule
Fragment 2 [M+H - CO₂]⁺ Loss of carbon dioxide
Fragment 3 Specific to side chain Cleavage of the ethyl or propyl group

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra would provide a wealth of information for this compound.

In the ¹H NMR spectrum, the chemical shifts, integration, and coupling patterns of the proton signals would allow for the assignment of each proton in the molecule. The characteristic signals for the beta-lactam protons, the protons of the thiazolidine (B150603) ring, and the protons of the alpha-Ethyl-alpha-aminopropyl side chain would be of particular diagnostic value.

The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbons in the beta-lactam ring and the carboxylic acid group, as well as the carbons in the side chain, would be key identifiers.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amine and amide groups, the C=O stretch of the beta-lactam ring (typically around 1760 cm⁻¹), the C=O stretch of the amide, and the C=O stretch of the carboxylic acid.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The beta-lactam ring and any other chromophores in the molecule will absorb UV light at specific wavelengths. The resulting spectrum, with its characteristic λ(max), can be used for quantitative analysis and as a preliminary identification tool.

Table 3: Expected IR and UV-Vis Data for this compound

Spectroscopic Technique Characteristic Feature Expected Wavenumber/Wavelength
IR Spectroscopy C=O stretch (β-lactam) ~1760 cm⁻¹
C=O stretch (Amide) ~1680 cm⁻¹
C=O stretch (Carboxylic Acid) ~1700 cm⁻¹
N-H stretch (Amine/Amide) ~3300-3500 cm⁻¹
O-H stretch (Carboxylic Acid) ~2500-3300 cm⁻¹ (broad)
UV-Vis Spectroscopy λ(max) ~210-230 nm

Quantitative Analysis Techniques in Complex Biological Matrices (Preclinical)

The quantitative analysis of novel penicillin derivatives, such as the hypothetical this compound, in complex biological matrices is fundamental to preclinical research. These studies are essential for understanding the pharmacokinetic profile of a new chemical entity. The primary analytical technique for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), prized for its high selectivity and sensitivity. wur.nlnih.gov

Methods for quantifying penicillin G and other derivatives have been successfully developed and validated for various biological samples, including plasma, urine, and tissue homogenates. nih.govusda.gov The general workflow for these analyses involves several key steps:

Sample Preparation: The initial step is to isolate the analyte from the complex biological matrix. This is commonly achieved through protein precipitation, often using acetonitrile. nih.govnih.govnih.gov This is followed by liquid-liquid extraction or, more frequently, solid-phase extraction (SPE) for cleaner samples. wur.nlusda.govufl.edu SPE cartridges, such as polymeric reversed-phase columns (e.g., Oasis HLB), are effective for trapping the penicillin derivative while allowing interfering endogenous components to be washed away. ufl.edu

Chromatographic Separation: The prepared extract is injected into an LC system. Separation is typically performed on a reversed-phase column, such as a C18 column. nih.govnih.gov A gradient elution using a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) acetate buffer to control pH and improve ionization) and an organic solvent (like acetonitrile or methanol) is employed to separate the analyte from any remaining matrix components. nih.govnih.gov

Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer, usually in positive electrospray ionization (ESI) mode. ufl.edu The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. ufl.edu This involves monitoring a specific precursor-to-product ion transition for the analyte and a stable isotope-labeled internal standard. usda.govufl.edu

The use of a suitable internal standard, such as a deuterated analog of the analyte (e.g., penicillin G-d5 for penicillin G analysis), is critical for accurate quantification, as it compensates for variability during sample preparation and analysis. ufl.edu

Bioanalytical Method Development and Validation for In Vitro/Ex Vivo Studies

For a bioanalytical method to be considered reliable for preclinical studies, it must undergo rigorous validation to demonstrate that it is fit for its intended purpose. nih.govresearchgate.netyoutube.com Validation is performed according to established regulatory guidelines and assesses several key parameters. researchgate.netyoutube.com

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, endogenous substances, and other medications. nih.govnih.gov This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte. youtube.com

Linearity and Range: The calibration curve should demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range. nih.gov A linear regression is usually applied, and the correlation coefficient (r) or coefficient of determination (r²) is expected to be close to 1.0. nih.gov

Accuracy and Precision: Accuracy refers to how close the measured concentrations are to the true value, while precision measures the reproducibility of the results. nih.gov These are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) on different days. youtube.com Acceptance criteria are typically within ±15% (or ±20% for the Lower Limit of Quantitation) for both accuracy (as relative error, %RE) and precision (as coefficient of variation, %CV). nih.gov

Lower Limit of Quantitation (LLOQ): This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The extraction efficiency of the method is determined by comparing the analytical response of extracted samples to that of unextracted standards. youtube.com Consistent and reproducible recovery is more important than achieving 100% recovery.

The table below presents hypothetical validation results for an LC-MS/MS method for this compound in plasma, based on typical data for aminopenicillins. nih.govnih.gov

Validation ParameterConcentration (ng/mL)ResultAcceptance Criteria
Intra-Day Precision (%CV)30 (LQC)5.8%≤15%
500 (MQC)4.2%
8000 (HQC)3.5%
Inter-Day Precision (%CV)30 (LQC)7.1%
500 (MQC)5.5%
8000 (HQC)4.8%
Accuracy (%RE)30 (LQC)+8.5%Within ±15%
500 (MQC)-2.1%
8000 (HQC)+1.5%
Linearity (r²)10 - 10,0000.996≥0.99
RecoveryN/A85-92%Consistent & Reproducible

Stability Studies and Degradation Product Analysis

Beta-lactam antibiotics, including penicillins, are known for the inherent instability of the β-lactam ring, which is susceptible to hydrolysis. researchgate.netresearchgate.net Therefore, comprehensive stability studies are crucial to ensure the integrity of samples from collection to analysis and to understand the degradation pathways of the compound. Stability is assessed under various conditions that mimic sample handling and storage. nih.gov

Forced Degradation: To identify potential degradation products, the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light. researchgate.net Analysis of the stressed samples, often by LC-MS, helps in elucidating the degradation pathways and identifying major degradants, such as the corresponding penicilloic acid, which results from the hydrolytic cleavage of the β-lactam ring. ufl.eduresearchgate.net

Freeze-Thaw Stability: This test evaluates the stability of the analyte in a biological matrix after repeated freezing and thawing cycles. nih.gov

Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the matrix at room temperature for a period that reflects the typical sample handling time. nih.gov

Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended period. usda.govnih.gov

Post-Preparative Stability: Evaluates the stability of the processed samples (extracts) in the autosampler before injection into the analytical instrument. usda.govnih.gov

The stability of aminopenicillins is highly dependent on pH and temperature. nih.govnih.gov Degradation generally follows pseudo-first-order kinetics. nih.gov The rate of degradation is often slower in acidic conditions compared to neutral or alkaline conditions, with the zwitterionic form of the molecule typically being the most stable. researchgate.netnih.gov

The following table summarizes hypothetical stability data for this compound in plasma, based on findings for other β-lactams. nih.govmdpi.com

Stability ConditionDuration / CyclesTemperatureMean Stability (% of Initial)
Bench-Top Stability6 hoursRoom Temperature (~22°C)96.5%
Freeze-Thaw Stability3 cycles-80°C to Room Temp.94.8%
Post-Preparative Stability24 hoursAutosampler (4°C)98.2%
Long-Term Stability30 days-80°C97.1%
90 days-80°C92.4%

Future Research Directions in Penicillin Derivative Chemistry

Rational Design of Novel Penicillin Analogues with Enhanced PBP Affinity

The cornerstone of β-lactam antibiotic action is the inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. nih.gov The rational design of new penicillin analogues, such as a hypothetical alpha-Ethyl-alpha-aminopropylpenicillin, would focus on modifying the core penicillin structure to enhance affinity for these PBP targets. The critical structural element for antibacterial activity is the four-membered β-lactam ring fused to a five-membered thiazolidine (B150603) ring. creative-biolabs.com Modifications to the R-group side chain are a primary strategy for altering the spectrum and potency of penicillin derivatives. creative-biolabs.com

Future research would involve synthesizing analogues with varied alkyl and amino groups at the alpha position of the side chain to systematically probe interactions within the PBP active site. The goal is to create a molecule that mimics the structure of the natural D-alanine-D-alanine substrate of the PBP transpeptidase, thereby achieving irreversible acylation of the enzyme's catalytic serine residue and blocking cell wall synthesis. researchgate.netnih.gov The introduction of an ethyl group, as suggested by the compound's name, could provide favorable hydrophobic interactions, while the aminopropyl group could establish new hydrogen bonds, potentially increasing the binding constant (K_d) and inhibitory efficiency.

In silico docking studies are a vital component of this rational design process. These computational methods predict the binding affinity and orientation of novel analogues within the crystal structures of various PBPs. For example, a study on furbenicillin, a semisynthetic ureidopenicillin, determined its IC50 values against PBP 1b, PBP 2, and PBP 3 of E. coli to be 4.55 mg/L, 0.37 mg/L, and 0.06 mg/L, respectively. nih.gov Similar analyses for this compound would be essential to prioritize synthetic candidates with the highest predicted affinity for key PBPs.

Interactive Data Table: Hypothetical PBP Affinity Profiles for Penicillin Analogues

Development of this compound-Based Conjugates

To enhance the efficacy and overcome resistance, a promising future direction is the development of drug conjugates. For a novel compound like this compound, this could involve creating antibody-antibiotic conjugates (AACs). creative-biolabs.com In this approach, a monoclonal antibody specific to a bacterial antigen is used to deliver the penicillin payload directly to the site of infection, where it can be internalized. creative-biolabs.com This strategy increases the local concentration of the antibiotic at the target site, potentially improving its therapeutic index.

Another conjugation strategy involves creating dual-action molecules. Research into covalent penicillin-protein conjugates has shown how these molecules can elicit specific immune responses. nih.gov Future work could explore intentionally conjugating this compound to other antimicrobial agents, such as aminoglycosides or fluoroquinolones, to create a hybrid antibiotic with multiple mechanisms of action. This could provide a synergistic effect and reduce the likelihood of resistance developing. Furthermore, conjugation to siderophores (iron-chelating molecules) could hijack bacterial iron uptake systems to facilitate entry into Gram-negative bacteria, a group of pathogens notoriously difficult to treat due to their protective outer membrane. nih.gov

Strategies to Combat Emerging β-Lactamase Variants

The greatest threat to any new penicillin derivative is the ever-present and diversifying family of β-lactamase enzymes, which inactivate β-lactam antibiotics by hydrolyzing their core ring structure. nih.govnih.gov The development of this compound would need to be paralleled by strategies to protect it from these enzymes. The most successful approach to date is the co-administration of a β-lactamase inhibitor (BLI). nih.govnih.gov

Future research would focus on testing the new penicillin derivative in combination with both established and novel BLIs. acs.org This includes classic inhibitors like clavulanic acid and tazobactam, as well as newer classes of non-β-lactam inhibitors such as avibactam (B1665839) and cyclic boronic acid derivatives. acs.org The combination of a novel penicillin with a broad-spectrum BLI could prove effective against multidrug-resistant pathogens, including those producing extended-spectrum β-lactamases (ESBLs) and carbapenemases. acs.orgmdpi.com

Interactive Data Table: β-Lactamase Classes and Inhibitor Strategies

Exploration of Non-Canonical Targets and Mechanisms

While PBP inhibition is the canonical mechanism of action for penicillins, research is beginning to uncover non-canonical effects that may contribute to their bactericidal activity. nih.gov Future investigations into this compound should include studies to determine if it induces other cellular stresses. For example, some antibiotics are known to cause an increase in intracellular reactive oxygen species (ROS), leading to damage of DNA, proteins, and membranes. Another non-canonical mechanism involves the induction of cell wall deficiency, leading to the formation of L-forms or spheroplasts that are metabolically less active but may be associated with persistence. nih.gov

Furthermore, some research suggests that antibiotics targeting the cell wall can induce a lethal malfunctioning of the synthesis machinery itself, rather than just passive inhibition. Exploring whether this compound can trigger such dominant-negative effects or other pathways, like programmed cell death or xenophagy, could reveal new therapeutic potentials and a more complete understanding of its mode of action. mdpi.com Research into antibiotics that target both membrane integrity and another cellular pathway suggests this dual-targeting can limit the evolution of resistance. researchgate.net

Advanced Computational Chemistry in Penicillin Derivative Discovery

The role of computational chemistry in antibiotic discovery is rapidly expanding and would be indispensable for the development of a compound like this compound. americanscientist.orggardp.org Beyond the initial in silico docking studies, advanced computational methods can accelerate the entire discovery pipeline.

Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate the structural features of a series of penicillin analogues with their observed antimicrobial activity. This allows for the prediction of the potency of novel, unsynthesized compounds. Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic interactions between the penicillin derivative and its PBP target over time, revealing key stability and conformational changes that simple docking cannot capture. Furthermore, machine learning and artificial intelligence algorithms can be trained on vast datasets of chemical structures and biological activities to identify novel molecular scaffolds with antibiotic potential or to optimize existing leads. americanscientist.org These computational tools significantly reduce the time and cost associated with traditional trial-and-error synthesis and screening.

Interactive Data Table: Computational Methods in Penicillin Derivative Design

Q & A

Q. What are the recommended methods for synthesizing alpha-ethyl-alpha-aminopropylpenicillin, and how can researchers ensure reproducibility?

Synthesis typically involves β-lactam ring formation coupled with side-chain modifications. To ensure reproducibility, document reagent purity, reaction conditions (temperature, pH, solvent), and characterization data (e.g., NMR, HPLC retention times). Cross-validate results with independent replicates and reference established protocols from peer-reviewed journals .

Q. How should researchers design experiments to assess the antibacterial activity of this compound?

Use standardized microbiological assays, such as broth microdilution (CLSI guidelines) or agar diffusion, to determine minimum inhibitory concentrations (MICs). Include control strains (e.g., Staphylococcus aureus ATCC 25923) and validate findings across multiple replicates. Report statistical measures (mean ± SD) with instrument precision limits .

Q. What statistical practices are critical for reporting pharmacokinetic data for this compound?

Report numerical data to no more than one significant digit beyond instrument precision (e.g., HPLC retention times to three decimal places). Use ANOVA or non-parametric tests for comparing bioavailability across cohorts. Avoid the term "significant" without specifying p-values and confidence intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions in MIC data between in vitro and in vivo models for this compound?

Analyze variables such as serum protein binding, metabolic stability, and tissue penetration. Use pharmacodynamic modeling to correlate in vitro MICs with in vivo efficacy. Replicate experiments under varying physiological conditions (e.g., pH, oxygen levels) and apply sensitivity analyses to identify confounding factors .

Q. What methodological strategies are recommended to study beta-lactamase resistance mechanisms against this compound?

Combine enzyme kinetics (e.g., kcat/Km measurements) with structural biology (X-ray crystallography or cryo-EM) to map active-site interactions. Use isogenic bacterial strains expressing specific beta-lactamases to isolate resistance pathways. Validate findings with molecular dynamics simulations .

Q. How should researchers address ethical considerations when testing this compound in preclinical models?

Adhere to NIH guidelines for animal welfare, including humane endpoints, sample size justification, and anesthesia protocols. For human-derived cell lines, obtain IRB approval and disclose sourcing (e.g., ATCC repositories). Include ethical compliance statements in methods sections .

Q. What approaches validate the stability of this compound under varying storage conditions?

Conduct accelerated stability studies (ICH Q1A guidelines) with HPLC-UV or LC-MS to monitor degradation products. Test pH-dependent hydrolysis rates and lyophilization efficacy. Report storage buffers (e.g., citrate vs. phosphate) and temperature ranges, ensuring raw data transparency .

Data Analysis and Reporting

Q. How can researchers ensure analytical rigor when interpreting NMR spectra for structural confirmation?

Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. Compare experimental shifts with computational predictions (DFT or machine learning models). Include impurity thresholds (e.g., <0.1% by area) and raw spectra in supplementary materials .

Q. What frameworks are effective for reconciling contradictory results in beta-lactam antibiotic efficacy studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassay hypotheses. Use meta-analysis to aggregate data across studies, weighting results by sample size and methodological rigor. Disclose potential biases (e.g., funding sources) in limitations sections .

Q. How should researchers structure a manuscript to meet APA standards while emphasizing methodological transparency?

Organize sections as Introduction, Methods, Results, Discussion (IMRaD). In Methods, detail instrument models, software versions, and statistical tests. Use metric units (e.g., μM, mL) and avoid footnotes. For qualitative insights, merge Results and Discussion to contextualize findings .

Reproducibility and Transparency

Q. What steps are essential for sharing raw data and protocols in public repositories?

Deposit datasets in FAIR-aligned repositories (e.g., Zenodo, Figshare) with unique DOIs. Annotate metadata using controlled vocabularies (e.g., ChEBI for compound IDs). For protocols, use platforms like Protocols.io and cite them in supplementary materials .

Q. How can researchers mitigate validity threats in dose-response studies for this compound?

Control for batch-to-batch variability in compound synthesis. Use randomized block designs to minimize confounding variables. Perform power analyses to determine adequate sample sizes and report attrition rates in flow diagrams .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.